Polymyxin B1 Isoleucine (sulfate)
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Overview
Description
Polymyxin B1 Isoleucine (sulfate) is a cyclic cationic polypeptide antibiotic derived from Bacillus polymyxa. It is a variant of Polymyxin B1, where isoleucine replaces leucine in the cyclic peptide structure. This compound is primarily used as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii .
Preparation Methods
Synthetic Routes and Reaction Conditions
Polymyxin B1 Isoleucine (sulfate) is synthesized through a series of peptide coupling reactions. The synthesis involves the incorporation of isoleucine into the peptide chain, replacing leucine. The peptide is then cyclized to form the cyclic structure characteristic of polymyxins. The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of Polymyxin B1 Isoleucine (sulfate) involves fermentation of Bacillus polymyxa strains, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of Polymyxin B1 Isoleucine. The extracted compound is then subjected to various purification steps, including ion-exchange chromatography and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Polymyxin B1 Isoleucine (sulfate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the peptide structure .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of Polymyxin B1 Isoleucine, as well as substituted analogs with modified biological activities .
Scientific Research Applications
Polymyxin B1 Isoleucine (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on bacterial membrane interactions and resistance mechanisms.
Medicine: Investigated for its efficacy against multidrug-resistant bacterial infections and its pharmacokinetic properties.
Industry: Utilized in the development of new antimicrobial agents and formulations
Mechanism of Action
Polymyxin B1 Isoleucine (sulfate) exerts its antibacterial effects by binding to the phosphate groups on the lipopolysaccharides of Gram-negative bacterial cell membranes. This binding disrupts the membrane integrity, leading to increased permeability and leakage of cellular contents, ultimately causing bacterial cell death. The compound targets both the inner and outer membranes of bacteria, making it highly effective against Gram-negative pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Polymyxin B1 Isoleucine (sulfate) include:
Polymyxin B1: Differs by having leucine instead of isoleucine.
Polymyxin B2: Another variant with a different amino acid composition.
Polymyxin B3: Contains variations in the peptide sequence.
Colistin (Polymyxin E): Similar structure but contains D-Leucine instead of D-Phenylalanine
Uniqueness
Polymyxin B1 Isoleucine (sulfate) is unique due to the presence of isoleucine, which can influence its pharmacokinetic properties and potentially reduce toxicity compared to other polymyxins. This structural variation may also affect its interaction with bacterial membranes and its overall efficacy .
Properties
Molecular Formula |
C56H100N16O17S |
---|---|
Molecular Weight |
1301.6 g/mol |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C56H98N16O13.H2O4S/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79;1-5(2,3)4/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80);(H2,1,2,3,4)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-;/m0./s1 |
InChI Key |
CTVJDEFGPKKPRM-QSEPSDMCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN.OS(=O)(=O)O |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O.OS(=O)(=O)O |
Origin of Product |
United States |
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